![molecular formula C12H14N2O4 B5874260 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5874260.png)
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid, also known as ACA, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. This peptide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In
Mécanisme D'action
The mechanism of action of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is not fully understood. However, it is believed that 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid exerts its biological effects by modulating the activity of various signaling pathways. For example, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells by activating the p53 signaling pathway. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to scavenge ROS, which can cause oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its stability. 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is a synthetic peptide that is stable under a range of conditions, which makes it easier to handle and store. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is relatively easy to synthesize using SPPS techniques. However, one limitation of using 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in lab experiments is its cost. 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid is a relatively expensive peptide, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid. One area of interest is the development of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid-based therapeutics for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has shown promise as a potential anti-cancer agent, and further research is needed to explore its potential in this area. Finally, there is potential for the use of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid in the development of anti-oxidant supplements, which could have benefits for overall health and well-being.
Méthodes De Synthèse
The synthesis of 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid involves the use of solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. After the desired sequence is achieved, the peptide is cleaved from the solid support and purified. The final product is a white powder that is soluble in water.
Applications De Recherche Scientifique
5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 5-{[4-(aminocarbonyl)phenyl]amino}-5-oxopentanoic acid has been found to have anti-oxidant effects by scavenging reactive oxygen species (ROS).
Propriétés
IUPAC Name |
5-(4-carbamoylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c13-12(18)8-4-6-9(7-5-8)14-10(15)2-1-3-11(16)17/h4-7H,1-3H2,(H2,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUMPMNYXCPPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5874185.png)
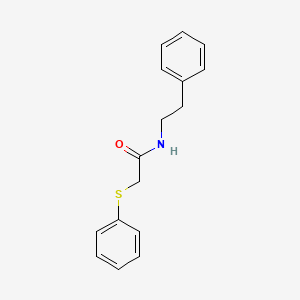
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine](/img/structure/B5874195.png)
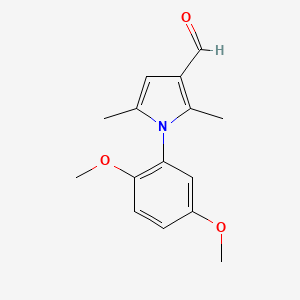

![N-ethyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-methyl-2-propen-1-amine](/img/structure/B5874205.png)
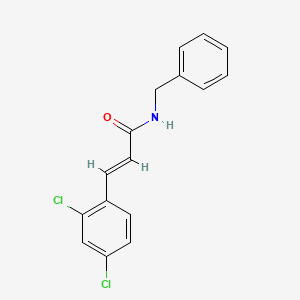
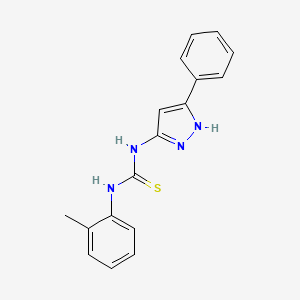
![2,3,6-trimethylphenyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5874229.png)

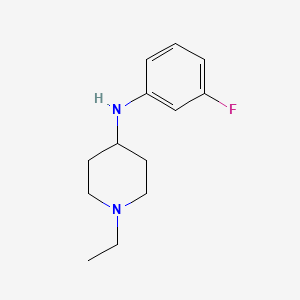
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5874245.png)